6-Benzyl-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 6-Benzyl-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC0861709
InChI: InChI=1S/C17H13FN4OS/c18-13-6-8-14(9-7-13)23-11-15-19-20-17-22(15)21-16(24-17)10-12-4-2-1-3-5-12/h1-9H,10-11H2
SMILES: C1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F
Molecular Formula: C17H13FN4OS
Molecular Weight: 340.4 g/mol

6-Benzyl-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.:

Cat. No.: VC0861709

Molecular Formula: C17H13FN4OS

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

6-Benzyl-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

Specification

Molecular Formula C17H13FN4OS
Molecular Weight 340.4 g/mol
IUPAC Name 6-benzyl-3-[(4-fluorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C17H13FN4OS/c18-13-6-8-14(9-7-13)23-11-15-19-20-17-22(15)21-16(24-17)10-12-4-2-1-3-5-12/h1-9H,10-11H2
Standard InChI Key OPOUQEXTNGOBAO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F
Canonical SMILES C1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator